3-[Ethyl-(4-methoxy-phenyl)-amino]-propionic acid
Description
3-[Ethyl-(4-methoxy-phenyl)-amino]-propionic acid is a synthetic organic compound featuring a propionic acid backbone substituted at the β-position with an ethyl-(4-methoxyphenyl)amino group. While direct references to this compound are absent in the provided evidence, structural analogs with modifications to the amino group, aromatic substituents, or backbone configuration are well-documented. Below, we systematically compare these analogs to infer properties and applications of the target compound.
Structure
3D Structure
Properties
IUPAC Name |
3-(N-ethyl-4-methoxyanilino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-13(9-8-12(14)15)10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGKFTVKMPZDMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl-(4-methoxy-phenyl)-amino]-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and ethyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl-(4-methoxy-phenyl)-amino]-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
3-[Ethyl-(4-methoxy-phenyl)-amino]-propionic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 3-[Ethyl-(4-methoxy-phenyl)-amino]-propionic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application being studied .
Comparison with Similar Compounds
Structural and Molecular Features
The following table summarizes key structural differences and molecular properties of related compounds:
Key Observations :
- Boc-protected derivatives (e.g., ) are less reactive, making them suitable for stepwise synthetic protocols .
- Hydroxy-methoxy variants () exhibit antioxidant properties due to phenolic groups .
- Molecular Weight: The target compound’s higher molecular weight (235 g/mol) compared to non-amino analogs (e.g., 180 g/mol in ) suggests reduced bioavailability unless active transport mechanisms are involved.
Biological Activity
3-[Ethyl-(4-methoxy-phenyl)-amino]-propionic acid, a compound characterized by its unique combination of functional groups, has garnered attention in various fields of biological research. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₇NO₃, with a molecular weight of 223.27 g/mol. The compound features an ethyl group attached to a 4-methoxyphenyl amino group, linked to a propionic acid moiety. This structure is significant for its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. The precise molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways related to growth and apoptosis.
Biological Activity
Antiproliferative Effects : Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives with methoxy substitutions have shown selective growth inhibition in melanoma and prostate cancer cells. A study highlighted that certain analogs demonstrated significant cytotoxicity in the NCI-60 human tumor cell line screening, with GI50 values indicating effective inhibition across multiple cancer types .
Cell Cycle Analysis : In vitro studies have revealed that treatment with related compounds led to increased apoptosis in cancer cells. The percentage of cells in the sub-G1 phase (indicative of apoptosis) increased significantly upon exposure to these compounds, suggesting a potential for therapeutic use in oncology .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest rapid metabolism and tissue distribution following administration. For example, studies on related compounds indicate that they undergo extensive metabolism in vivo, leading to the formation of conjugated metabolites that may enhance their bioavailability .
Case Studies
- Cancer Treatment : A study conducted on the efficacy of methoxy-substituted derivatives reported significant antiproliferative activity against melanoma (B16-F1) and prostate cancer cell lines (DU 145). The results showed a dose-dependent response, highlighting the potential for these compounds in targeted cancer therapies .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds could induce apoptosis through mitochondrial pathways, leading to caspase activation and subsequent cell death .
Data Table: Biological Activity Summary
| Activity | Cell Line | GI50 Value (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | Melanoma (B16-F1) | 0.12 | Apoptosis induction |
| Antiproliferative | Prostate (DU 145) | 0.69 | Cell cycle arrest |
| Cytotoxicity | NCI-60 Panel | Varies | Multiple pathways |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[Ethyl-(4-methoxy-phenyl)-amino]-propionic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Catalytic hydrogenation using palladium on charcoal (Pd/C) is a reliable method for reducing unsaturated precursors to saturated propionic acid derivatives. Key parameters include H₂ pressure (1–3 atm), temperature (25–50°C), and solvent selection (e.g., ethanol or THF). For example, analogous compounds like 3-(3-methoxyphenyl)propionic acid were synthesized via Pd/C-catalyzed reduction of unsaturated acids . Optimization should include monitoring reaction progress via TLC or HPLC and adjusting catalyst loading (5–10 wt%) to minimize side reactions.
Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the ethyl, methoxy, and propionic acid moieties. For example, methoxy groups typically resonate at δ 3.7–3.9 ppm in ¹H NMR .
- IR Spectroscopy : Key peaks include the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Isotopic labeling (e.g., ¹³C) can enhance metabolic pathway tracking .
- Supplementary DFT Calculations : Density Functional Theory (DFT) simulations validate electronic properties and predict vibrational frequencies .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking predict the biological activity of this compound?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the HOMO energy of analogous compounds correlates with antioxidant activity .
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the ethyl-methoxy-phenyl moiety .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., water) to study conformational stability and ligand-receptor binding dynamics .
Q. What strategies are recommended for isotopic labeling to study metabolic incorporation in biological systems?
- Methodological Answer :
- Synthesis : Incorporate ¹³C or ²H isotopes at specific positions (e.g., the propionic acid chain) using labeled precursors like [1-¹³C]triethyl phosphonoacetate .
- Administration : Administer the labeled compound in model organisms (e.g., rodents or cell cultures) at physiologically relevant concentrations (e.g., 25 μmol/mL) .
- Tracking : Use LC-MS/MS or NMR to detect isotopic enrichment in metabolites. For example, ¹³C-labeled 3-(4-hydroxyphenyl)propionic acid was traced in myricanol biosynthesis studies .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with hydroxy or halogens) to assess electronic effects. For example, 3-(4-hydroxy-3-methoxyphenyl)propionic acid derivatives show altered solubility (δ = ~25 MPa¹/²) .
- Bioactivity Assays : Test derivatives for enzyme inhibition (e.g., COX-2) or receptor binding (e.g., GPCRs) using in vitro models. Compare IC₅₀ values against the parent compound .
- Computational SAR : Apply QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity .
Data-Driven Research Questions
Q. What solubility parameters (δ) and formulation strategies are critical for enhancing bioavailability?
- Methodological Answer :
- Solubility Parameters : Calculate δ values using group contribution methods. For example, propionic acid derivatives with δ ≈ 24–26 MPa¹/² are compatible with excipients like PEG-400 .
- Formulation : Use co-solvents (e.g., DMSO-water mixtures) or nanoemulsions to improve solubility. Stability studies (pH 1–9, 25–40°C) should assess degradation kinetics .
Q. How do structural analogs (e.g., 3-(4-chlorophenyl)propionic acid) differ in reactivity, and what implications does this have for synthetic scalability?
- Methodological Answer :
- Reactivity Comparison : Halogenated analogs (e.g., 4-Cl or 4-F substituents) exhibit higher electrophilicity, accelerating nucleophilic substitution reactions. Monitor via Hammett σ constants .
- Scalability : Optimize flow chemistry setups for hazardous intermediates (e.g., brominated derivatives). For example, 3-(4-bromophenyl)propionic acid requires controlled temperatures (<50°C) to avoid decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
